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Compound of Interest

Compound Name: Sofosbuvir impurity M

Cat. No.: B1495257

Introduction

Sofosbuvir is a direct-acting antiviral medication used to treat hepatitis C. During its synthesis
and storage, various impurities can form, which must be identified, quantified, and controlled to
ensure the safety and efficacy of the final drug product. "Sofosbuvir impurity M" is a known
process-related impurity.[1] This document provides detailed application notes and protocols for
the spectroscopic analysis of Sofosbuvir impurity M using Nuclear Magnetic Resonance
(NMR) and Mass Spectrometry (MS), designed for researchers, scientists, and drug
development professionals.

Chemical Information

Systematic Name: propan-2-yl 2-[[[5-(2,4-dioxopyrimidin-1-yl)-3,4-dihydroxy-4-methyloxolan-
2-yllmethoxy-phenoxyphosphoryllJamino]propanoate[1]

CAS Number: 2095551-10-1[1]

Molecular Formula: C22H30N3010P[1]

Molecular Weight: 527.46 g/mol [1]

Data Presentation
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The following tables summarize the plausible quantitative data for the spectroscopic analysis of
Sofosbuvir impurity M. This data is generated based on the known chemical structure and
typical spectroscopic values for similar functional groups.

Table 1: Plausible *H NMR Data for Sofosbuvir Impurity M (500 MHz, DMSO-ds)

Coupling

Chemical Shift L Number of Plausible
(6) ppm Multiplicity :(Z)nstant ) Protons Assignment
11.35 S - 1H Uracil N-H
7.65 d 8.0 1H Uracil H-6
7.30-7.10 m - 5H Phenyl-H

5.90 d 4.0 1H Anomeric H-1'
5.70 d 8.0 1H Uracil H-5
5.10 d 5.0 1H 3'-OH

4.95 s - 1H 4'-OH

4.85 m 6.5 1H Isopropyl CH
4.20 - 4.05 m - 3H H-2', H-5'a, H-5'b
3.95 m - 1H H-3'

3.80 m 7.0 1H Alanine a-CH
1.25 s - 3H 4'-CHs

1.20 d 7.0 3H Alanine B-CHs
1.15 dd 6.5 6H Isopropyl CHs

Table 2: Plausible 13C NMR Data for Sofosbuvir Impurity M (125 MHz, DMSO-ds)
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Chemical Shift (8) ppm Plausible Assignment
172.5 Alanine C=0
163.0 Uracil C-4

150.5 Uracil C-2

150.0 Phenyl C-O

140.5 Uracil C-6

129.5 Phenyl C-H (para)
124.0 Phenyl C-H (ortho)
120.0 Phenyl C-H (meta)
102.0 Uracil C-5

88.0 C-1

82.0 c-4'

74.0 C-2'

68.5 Isopropyl CH

68.0 C-3

65.0 C-5'

50.0 Alanine a-CH

24.5 4'-CHs

215 Isopropyl CHs
20.0 Alanine B-CHs

Table 3: Plausible 3P NMR Data for Sofosbuvir Impurity M (202 MHz, DMSO-de)

Chemical Shift (6) ppm Multiplicity Plausible Assignment

3.5 s Phosphoramidate
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Note: As a phosphoramidate with a chiral center at the phosphorus atom, Sofosbuvir impurity
M can exist as diastereomers, which may result in two distinct signals in the 3P NMR

spectrum.[2][3]

Table 4: Plausible High-Resolution Mass Spectrometry (HRMS) Data for Sofosbuvir Impurity
M

lon Calculated m/z Observed m/z Mass Error (ppm)
[M+H]* 528.1745 528.1742 -0.57
[M+Na]* 550.1564 550.1560 -0.73

Experimental Protocols

1. NMR Spectroscopic Analysis

This protocol outlines the procedure for acquiring *H, 13C, and 3P NMR spectra for the
structural elucidation and quantification of Sofosbuvir impurity M.

e Sample Preparation:

[¢]

Accurately weigh 5-10 mg of the Sofosbuvir impurity M reference standard or the

sample containing the impurity.

Dissolve the sample in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-ds).

[¢]

Vortex the mixture until the sample is completely dissolved.

[¢]

Transfer the solution to a 5 mm NMR tube.

o

e Instrumentation:
o A 500 MHz (or higher) NMR spectrometer equipped with a broadband probe.
e 'H NMR Data Acquisition:

o Tune and match the probe for the *H frequency.
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o Shim the magnetic field to achieve optimal resolution.

o Acquire the spectrum using the following parameters:

Pulse sequence: zg30

Number of scans: 16

Relaxation delay (d1): 5 s

Acquisition time: 4 s

Spectral width: 20 ppm

e 13C NMR Data Acquisition:

o Tune and match the probe for the 13C frequency.

o Acquire the spectrum using the following parameters:

Pulse sequence: zgpg30 (proton decoupled)

Number of scans: 1024

Relaxation delay (d1): 2 s

Acquisition time: 1 s

Spectral width: 240 ppm

e 31P NMR Data Acquisition:

o Tune and match the probe for the 3P frequency.

o Acquire the spectrum using the following parameters:

» Pulse sequence: zgpg30 (proton decoupled)

= Number of scans: 64
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» Relaxation delay (d1):5s
» Acquisition time: 1.5 s

» Spectral width: 100 ppm

» Data Processing:

[¢]

Apply a Fourier transform to the acquired free induction decays (FIDs).

[¢]

Phase correct the spectra.

Calibrate the chemical shift scale using the residual solvent peak (DMSO at 2.50 ppm for
H and 39.52 ppm for 13C) or an external reference for 3P NMR (85% H3POa4 at 0 ppm).

[e]

[e]

Integrate the signals in the *H NMR spectrum for quantitative analysis.
2. LC-MS/MS Analysis

This protocol describes a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
method for the detection and quantification of Sofosbuvir impurity M.

e Sample Preparation:

o Prepare a stock solution of the Sofosbuvir impurity M reference standard (1 mg/mL) in

methanol.

o Prepare a series of calibration standards by diluting the stock solution with a 50:50 mixture
of mobile phase A and mobile phase B.

o For drug substance or product analysis, dissolve the sample in the same diluent to a

suitable concentration.
e |nstrumentation:

o A High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid
Chromatography (UHPLC) system.

o A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
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o Chromatographic Conditions:

o Column: C18, 2.1 x 100 mm, 1.8 pum particle size.

o Mobile Phase A: 0.1% formic acid in water.

o Mobile Phase B: 0.1% formic acid in acetonitrile.

o Gradient:

= 0-2min;: 10% B

2-15 min: 10-90% B

15-18 min: 90% B

18-18.1 min: 90-10% B

18.1-22 min: 10% B

o Flow Rate: 0.3 mL/min.
o Column Temperature: 40 °C.
o Injection Volume: 5 pL.
e Mass Spectrometry Conditions:
o lonization Mode: Positive Electrospray lonization (ESI+).
o Capillary Voltage: 3.5 kV.
o Source Temperature: 120 °C.
o Desolvation Temperature: 350 °C.
o Gas Flow:

= Cone Gas: 50 L/hr
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s Desolvation Gas: 800 L/hr

o Acquisition Mode: Full scan (m/z 100-1000) and product ion scan of the precursor ion for
[M+H]*.

e Data Analysis:

[¢]

Process the chromatograms and mass spectra using appropriate software.

Identify the peak corresponding to Sofosbuvir impurity M based on its retention time and

[¢]

accurate mass.

[¢]

Generate a calibration curve by plotting the peak area of the reference standard against its

concentration.

[¢]

Quantify the amount of Sofosbuvir impurity M in the sample using the calibration curve.

Mandatory Visualization

NMR Data Acquisition (500 MHz)

[ |

Click to download full resolution via product page

Caption: Workflow for NMR Spectroscopic Analysis.
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Caption: Workflow for LC-MS/MS Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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